molecular formula C22H25N3O4 B2386997 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide CAS No. 896382-91-5

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide

Cat. No. B2386997
CAS RN: 896382-91-5
M. Wt: 395.459
InChI Key: HHLBSAAHCPWISG-UHFFFAOYSA-N
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Description

The compound “6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. One efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, a hexanamide chain, and a methoxyphenyl group. The quinazolinone core is a bicyclic structure with a benzene ring fused to a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving quinazolinones can vary widely depending on the specific substituents present on the quinazolinone core .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Some general properties of quinazolinones include a high degree of aromaticity and the ability to form hydrogen bonds, which can influence their solubility and reactivity .

Scientific Research Applications

Anti-tubercular Applications

Quinazoline derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain compounds among these derivatives exhibited significant anti-tubercular activity, highlighting the potential of quinazoline compounds in treating tuberculosis. These findings support the exploration of quinazoline derivatives, including those similar to 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide, for their anti-tubercular properties (Maurya et al., 2013).

Analgesic Activity

Quinazolinone-based compounds have been identified with potent analgesic activities, suggesting their utility in pain management. This application underscores the versatility of quinazoline derivatives in addressing pain, potentially offering a basis for the analgesic application of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide (Osarodion, 2023).

Anti-inflammatory and Ulcerogenic Potential

Research on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones has shown significant anti-inflammatory activity with mild ulcerogenic potential compared to traditional anti-inflammatory drugs. This suggests that quinazoline derivatives could serve as a basis for developing new anti-inflammatory agents with reduced side effects (Alagarsamy et al., 2011).

Anticancer Mechanisms

The development of quinazoline derivatives as anti-cancer agents has been explored, with some compounds demonstrating potent activity against tubulin polymerization, a critical process in cancer cell proliferation. This suggests a promising avenue for cancer treatment research, potentially including compounds related to 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide (Hour et al., 2013).

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties, demonstrating effectiveness against various pathogens. This highlights the potential utility of quinazoline compounds, including the chemical compound , in developing new antimicrobial agents (Sarkar et al., 2021).

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely and is largely dependent on the specific biological target. Some quinazolinones have been found to have antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis. Quinazolinones are a versatile class of compounds with a wide range of biological activities, making them a rich area for future research .

properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-29-17-9-7-8-16(14-17)15-23-20(26)12-3-2-6-13-25-21(27)18-10-4-5-11-19(18)24-22(25)28/h4-5,7-11,14H,2-3,6,12-13,15H2,1H3,(H,23,26)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLBSAAHCPWISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide

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